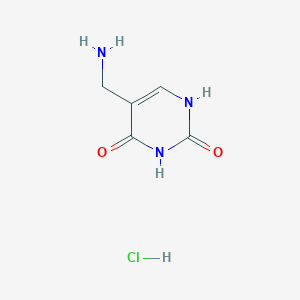

5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c6-1-3-2-7-5(10)8-4(3)9;/h2H,1,6H2,(H2,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUBMXRUYDFZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90585-93-6 | |

| Record name | 5-(aminomethyl)pyrimidine-2,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride

Introduction

5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, a derivative of the naturally occurring nucleobase uracil, represents a class of compounds with significant potential in medicinal chemistry and drug development. The introduction of an aminomethyl group at the C5 position of the pyrimidine ring and its formulation as a hydrochloride salt impart unique physicochemical characteristics that are critical to its behavior in biological systems. These properties govern its solubility, stability, and ability to interact with molecular targets, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related uracil derivatives and established analytical methodologies to offer a robust framework for its characterization. The insights and protocols herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation and application of novel heterocyclic compounds.

Chemical Identity and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to establish its chemical identity and predict its fundamental properties.

Molecular Structure:

This compound exists in tautomeric forms, with the pyrimidine-2,4-dione (uracil) form being predominant. The hydrochloride salt is formed by the protonation of the aminomethyl group.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data:

The following table summarizes the predicted physicochemical properties based on the compound's structure and data from analogous molecules.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₅H₈ClN₃O₂ | Based on the chemical structure. |

| Molecular Weight | 177.59 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts.[1] |

| Solubility | Soluble in water; sparingly soluble in polar organic solvents | The uracil core has some aqueous solubility, which is significantly enhanced by the presence of the hydrophilic aminomethyl group and its formulation as a hydrochloride salt.[2][3] Solubility in organic solvents is expected to be limited. |

| pKa | ~8.5-9.5 (aminomethyl group), ~9.5 (uracil N1-H) | The primary aliphatic amine is expected to have a pKa in the range of 9-10. The uracil ring has an acidic proton with a pKa around 9.5.[4] |

| Melting Point | >250 °C (with decomposition) | Uracil and its derivatives typically have high melting points, often decomposing before melting.[5][6] The salt form is expected to have a high and sharp melting point. |

| Stability | Stable under standard conditions; may be susceptible to oxidation and photolytic degradation | The hydrochloride salt form enhances stability. The aminomethyl group could be prone to oxidation. Uracil derivatives can be sensitive to light.[5][7] |

Protocols for Physicochemical Characterization

A comprehensive understanding of a compound's properties requires empirical determination. The following section details standard, validated methodologies for the characterization of this compound.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity and concentration of polar, non-volatile compounds. A well-developed HPLC method is crucial for quality control and stability testing.

Figure 2: General workflow for HPLC-based purity and assay determination.

Step-by-Step Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 20 minutes can be used for initial method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Approximately 260 nm, the typical absorbance maximum for the uracil chromophore.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase A to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (mobile phase A) to ensure no system contamination.

-

Perform multiple injections of the standard solution to establish system suitability (e.g., retention time repeatability, peak area precision).

-

Inject the sample solution.

-

-

Data Interpretation:

-

Purity: Calculate the area percentage of the main peak relative to the total peak area in the chromatogram.

-

Assay: Quantify the sample concentration by comparing its peak area to that of the reference standard.

-

Structural Elucidation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Rationale: NMR is an unparalleled technique for the unambiguous determination of molecular structure. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

-

¹H NMR (in D₂O):

-

A singlet for the C6-H of the pyrimidine ring.

-

A singlet for the aminomethyl (-CH₂-) protons.

-

The exchangeable protons (NH and NH₃⁺) may be broad or not observed depending on the solvent and concentration.

-

-

¹³C NMR (in D₂O):

-

Signals for the two carbonyl carbons (C2 and C4) of the uracil ring.

-

Signals for the C5 and C6 carbons of the pyrimidine ring.

-

A signal for the aminomethyl carbon (-CH₂-).

-

Mass Spectrometry (MS):

Rationale: MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural insights.

-

Technique: Electrospray ionization (ESI) in positive ion mode is well-suited for this polar and ionizable compound.

-

Expected Observation: The primary ion observed would be the [M+H]⁺ ion corresponding to the free base (C₅H₇N₃O₂), with a monoisotopic mass of 141.05 Da. High-resolution mass spectrometry can confirm the elemental composition.

Stability Assessment: Forced Degradation Studies

Rationale: Understanding a compound's stability profile is a critical component of drug development. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, identify potential degradation pathways and help in the development of stability-indicating analytical methods.

Figure 3: Workflow for a forced degradation study.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of the compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound and a solution in a suitable solvent.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate samples at an elevated temperature (e.g., 60 °C) and analyze at various time points.

-

Oxidation: Treat the sample with hydrogen peroxide at room temperature.

-

Thermal: Expose the solid compound and a solution to heat (e.g., 80 °C).

-

Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS) to identify and characterize any degradation products.

-

Data Interpretation: Evaluate the extent of degradation and identify the major degradation products. This information is vital for determining appropriate storage conditions and shelf-life. Uracil derivatives are known to be susceptible to alkaline hydrolysis.[8]

Synthesis and Potential Applications

Synthesis:

A plausible synthetic route to this compound could involve the following key steps:

-

Starting Material: Uracil or a protected uracil derivative.

-

Functionalization at C5: Introduction of a suitable precursor to the aminomethyl group at the C5 position. This could be achieved through hydroxymethylation followed by conversion to a leaving group and subsequent amination, or through a Mannich-type reaction.[9][10]

-

Reduction/Deprotection: If necessary, reduction of an intermediate (e.g., a nitrile or an azide) to the amine and removal of any protecting groups.

-

Salt Formation: Treatment of the free base with hydrochloric acid to yield the final hydrochloride salt.

Potential Applications:

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with applications ranging from antiviral to anticancer agents.[11] The introduction of an aminomethyl group at the C5 position can facilitate interactions with biological targets through hydrogen bonding and ionic interactions. Potential areas of application for this compound and related compounds include:

-

Enzyme Inhibition: The structural similarity to natural nucleobases makes it a candidate for inhibiting enzymes involved in nucleic acid metabolism.

-

Antiviral and Anticancer Agents: Many modified nucleosides exhibit potent antiviral and anticancer activities.[11]

-

Chemical Biology Probes: The aminomethyl group provides a handle for conjugation to other molecules, such as fluorescent dyes or affinity tags, for use as a chemical probe.

Conclusion

References

-

Corbett, K. D., et al. (2020). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 15(5), e0232523. Available from: [Link]

-

ChemBK. 5-methyl uracil [Database]. Available from: [Link]

-

El-Gazzar, M. G., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29283-29304. Available from: [Link]

-

Robertson, S. A., et al. (2001). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Journal of the American Chemical Society, 123(31), 7439-7449. Available from: [Link]

-

El-Gazzar, M. G., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29283-29304. Available from: [Link]

-

FooDB. Showing Compound Uracil (FDB006426) [Database]. Available from: [Link]

-

Singh, S., et al. (2013). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 75(1), 107-111. Available from: [Link]

Sources

- 1. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 5-A-RU hydrochloride | Anticancer | MAIT Activator | TargetMol [targetmol.com]

- 4. Showing Compound Uracil (FDB006426) - FooDB [foodb.ca]

- 5. chembk.com [chembk.com]

- 6. 5-Aminouracil 98 932-52-5 [sigmaaldrich.com]

- 7. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]

- 8. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride: A Technical Guide for Researchers

An In-Depth Exploration of a Novel Pyrimidine Derivative for Drug Discovery and Development

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] This technical guide focuses on the specific, yet largely unexplored, molecule: 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride. While direct, in-depth biological data for this particular compound is not extensively available in the public domain, its structural relationship to the well-studied class of 5-substituted uracils provides a strong foundation for predicting its potential biological activities and outlining a strategic path for its investigation.[3][4] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing a thorough review of the known biological activities of closely related analogs, proposing potential mechanisms of action, and detailing a robust experimental framework for the comprehensive evaluation of this compound.

Introduction: The Prominence of the Pyrimidine Core in Therapeutics

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil), vitamins, and a vast array of synthetic compounds with diverse pharmacological properties.[5][6] The versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to the development of drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][7] The inherent ability of pyrimidine derivatives to interact with various biological targets, often through hydrogen bonding and as bioisosteres for other aromatic systems, makes them a privileged structure in drug design.[1]

The subject of this guide, this compound, also known as 5-aminomethyluracil, belongs to the class of 5-substituted pyrimidine-2,4-diones. The introduction of an aminomethyl group at the C5 position of the uracil ring is a critical modification that can significantly influence the molecule's chemical properties and biological activity. This guide will navigate the potential therapeutic landscape of this compound by leveraging the extensive knowledge base of its structural analogs.

The Biological Landscape of 5-Substituted Uracils: A Foundation for Hypothesis

Anticancer and Cytotoxic Potential

Derivatives of 5-aminouracil have demonstrated notable antitumor properties.[3][4] The cytotoxic effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes. The presence of the uracil core suggests a potential for interference with nucleic acid metabolism.

Hypothesized Mechanism of Action:

-

Inhibition of DNA and RNA Synthesis: As a uracil analog, 5-(Aminomethyl)pyrimidine-2,4-diol could potentially be metabolized into fraudulent nucleotides that disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

-

Enzyme Inhibition: The aminomethyl substituent could facilitate binding to the active sites of key enzymes involved in nucleotide biosynthesis or cell cycle regulation, such as thymidylate synthase or dihydrofolate reductase.[9]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 5-substituted uracil derivative in cancer cells.

Caption: Hypothetical anticancer mechanism of action.

Antimicrobial and Antiviral Activity

5-Substituted uracil derivatives have also been investigated for their efficacy against a range of pathogens.[4] Their structural similarity to endogenous nucleosides allows them to be recognized by viral or microbial enzymes, leading to the inhibition of replication.

Hypothesized Mechanism of Action:

-

Viral Polymerase Inhibition: The compound could be phosphorylated by viral kinases and subsequently incorporated into the growing viral DNA or RNA chain, causing chain termination.

-

Inhibition of Microbial Enzymes: It may target essential enzymes in microbial metabolic pathways that are distinct from those in the host, providing a basis for selective toxicity.

Enzyme Inhibition

The aminopyrimidine core is a well-established pharmacophore for kinase inhibitors. While 5-(Aminomethyl)pyrimidine-2,4-diol is a diol, the broader family of aminopyrimidines has shown activity against various kinases involved in cell signaling and proliferation.

A Strategic Framework for Biological Evaluation

To elucidate the true biological activity of this compound, a systematic and multi-tiered experimental approach is essential. The following workflow provides a comprehensive strategy for its characterization.

Caption: A comprehensive experimental workflow for biological characterization.

Tier 1: Initial In Vitro Screening

The initial phase of evaluation should focus on broad screening assays to identify potential areas of biological activity.

Protocol 1: Cell Viability and Cytotoxicity Assays

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia) and a non-cancerous human cell line (e.g., fibroblasts) for assessing selectivity.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and create a serial dilution series.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serial dilutions of the compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Use a standard viability assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®) to determine the concentration at which 50% of cell growth is inhibited (IC50).

Protocol 2: Antimicrobial Susceptibility Testing

-

Microbial Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Broth Microdilution: Perform a broth microdilution assay according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of the compound.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the MIC determination, subculture from the wells with no visible growth onto agar plates to determine the MBC or MFC.

Tier 2: Mechanism of Action Studies

If significant activity is observed in the initial screening, the next step is to elucidate the underlying mechanism of action.

Protocol 3: Cell Cycle Analysis

-

Cell Treatment: Treat a cancer cell line of interest with the compound at its IC50 concentration for various time points.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol 4: Apoptosis Assays

-

Annexin V/Propidium Iodide Staining: Treat cells with the compound and then stain with fluorescently labeled Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells). Analyze by flow cytometry.

-

Caspase Activity Assays: Use commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3/7) in compound-treated cells.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and concise tables.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Tumor Type | IC50 (µM) of 5-(Aminomethyl)pyrimidine-2,4-diol HCl |

| MCF-7 | Breast Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| K562 | Leukemia | Experimental Value |

| HDF | Normal Fibroblast | Experimental Value |

Table 2: Hypothetical Antimicrobial Activity Data

| Microbial Strain | Type | MIC (µg/mL) of 5-(Aminomethyl)pyrimidine-2,4-diol HCl |

| S. aureus (ATCC 29213) | Gram-positive Bacteria | Experimental Value |

| E. coli (ATCC 25922) | Gram-negative Bacteria | Experimental Value |

| C. albicans (ATCC 90028) | Fungus | Experimental Value |

Conclusion and Future Directions

While the biological activity of this compound remains to be definitively characterized, its structural features and the known activities of related 5-substituted uracils suggest a high potential for therapeutic relevance, particularly in the fields of oncology and infectious diseases. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its investigation.

Future research should focus on a systematic evaluation of its in vitro and in vivo efficacy, elucidation of its precise mechanism(s) of action, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The exploration of this novel pyrimidine derivative could lead to the discovery of a new class of therapeutic agents with significant clinical impact.

References

-

ResearchGate. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem BioAssays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

-

Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and biological activity of some pyrimidine derivatives. Retrieved from [Link]

-

Scientific Journal of Medical Research. (2020). Significance The Biological Activity to Pyrimidine Analogues. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine, 2,4-dihydroxy-6-amino. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine-2,5-diol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

Sources

- 1. Pyrimidine, 2,4-dihydroxy-6-amino | C4H5N3O2 | CID 137321682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidine-2,5-diol | C4H4N2O2 | CID 134579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jppres.com [jppres.com]

- 6. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities.[1][2] From antiviral and anticancer agents to enzyme inhibitors, the versatility of the pyrimidine ring system allows for fine-tuning of pharmacological properties through targeted substitutions. This guide delves into the putative mechanisms of action of a specific derivative, 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride. While direct experimental data on this precise molecule is nascent, a comprehensive analysis of its structural features, in conjunction with the established pharmacology of related analogs, allows for the formulation of several well-grounded mechanistic hypotheses. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for understanding and investigating the biological potential of this compound.

Introduction to this compound

5-(Aminomethyl)pyrimidine-2,4-diol, also known as 5-(aminomethyl)uracil, is a synthetic derivative of the naturally occurring pyrimidine base, uracil. The core structure consists of a pyrimidine ring with hydroxyl groups at positions 2 and 4 (the diol tautomer of uracil) and an aminomethyl substituent at the 5-position. The hydrochloride salt form enhances the compound's stability and solubility.

The strategic placement of the aminomethyl group at the C5 position of the uracil ring is of particular interest. This modification introduces a basic, positively charged moiety that can engage in specific electrostatic and hydrogen-bonding interactions with biological targets, distinguishing it from endogenous uracil and many other synthetic analogs. The exploration of its mechanism of action, therefore, centers on identifying biomolecules that possess a binding pocket complementary to this unique pharmacophore.

Primary Putative Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A compelling and highly probable mechanism of action for this compound is the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[4]

Rationale for DPP-4 Inhibition

The "aminomethyl" functional group is a key pharmacophoric element in several known classes of DPP-4 inhibitors.[5] Specifically, aminomethyl-pyridine and aminomethyl-pyrimidine derivatives have been identified as potent and selective inhibitors of DPP-4.[3][6] The primary amine of the aminomethyl group is thought to interact with the S2 subsite of the DPP-4 active site, forming crucial hydrogen bonds with key amino acid residues such as glutamate and tyrosine. The pyrimidine ring can occupy the S1 subsite, which often accommodates proline or alanine residues of the natural substrates.

The proposed interaction of 5-(Aminomethyl)pyrimidine-2,4-diol with the DPP-4 active site is depicted in the following logical diagram:

Caption: Proposed binding mode of 5-(Aminomethyl)pyrimidine-2,4-diol in the DPP-4 active site.

Experimental Validation of DPP-4 Inhibition

To empirically validate this hypothesis, a series of in vitro and cellular assays are recommended.

| Experiment | Methodology | Expected Outcome for a DPP-4 Inhibitor |

| In Vitro DPP-4 Enzyme Assay | A fluorogenic or colorimetric assay using a synthetic DPP-4 substrate (e.g., Gly-Pro-AMC). | Dose-dependent inhibition of DPP-4 activity, allowing for the determination of an IC50 value. |

| Selectivity Profiling | Counter-screening against other serine proteases, such as DPP-8 and DPP-9. | High selectivity for DPP-4 over other dipeptidyl peptidases. |

| Cell-Based Incretin Activity Assay | Measurement of GLP-1 and GIP levels in cell culture supernatants following treatment. | Increased levels of active GLP-1 and GIP. |

| Insulin Secretion Assay | Using pancreatic beta-cell lines (e.g., MIN6, INS-1E) to measure glucose-stimulated insulin secretion. | Potentiation of glucose-stimulated insulin secretion. |

A detailed protocol for the in vitro DPP-4 enzyme inhibition assay is provided below:

Protocol 1: In Vitro DPP-4 Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of recombinant human DPP-4 enzyme.

-

Prepare a solution of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

-

Assay Procedure:

-

In a 96-well microplate, add the DPP-4 enzyme solution to each well.

-

Add the test compound dilutions or vehicle control to the respective wells.

-

Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

-

Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Secondary Putative Mechanisms of Action: Interference with Pyrimidine Metabolism and Nucleic Acid Synthesis

The structural similarity of 5-(Aminomethyl)pyrimidine-2,4-diol to the endogenous nucleobase uracil suggests that it could function as an antimetabolite, interfering with the synthesis and function of nucleic acids.[7] This is a common mechanism for many antiviral and anticancer drugs.[8][9][10][11][12][13]

Inhibition of Enzymes in Pyrimidine Metabolism

The pyrimidine biosynthetic and salvage pathways are tightly regulated and essential for cell proliferation. Several enzymes in these pathways are validated drug targets.

-

Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. Some 5-substituted uracil analogs are known to inhibit TS.[14] 5-(Aminomethyl)pyrimidine-2,4-diol could potentially bind to the active site of TS, preventing the binding of the natural substrate.

-

Uridine Phosphorylase (UP): UP is involved in the salvage pathway of pyrimidines. The C5 position of uracil is known to be important for binding to UP, and inhibitors of this enzyme have been developed.[15]

-

Dihydroorotate Dehydrogenase (DHODH): As a key enzyme in the de novo synthesis of pyrimidines, DHODH is a target for both antiviral and anticancer therapies.[16][17] Inhibition of DHODH leads to a depletion of the pyrimidine pool.

The potential sites of action within the pyrimidine metabolism pathways are illustrated below:

Caption: Experimental workflow to investigate the antimetabolite properties of the compound.

Other Potential Mechanisms

The diverse biological activities of pyrimidine derivatives suggest other potential mechanisms of action, although these may be considered secondary hypotheses without more direct evidence.

-

Kinase Inhibition: Pyrimidine scaffolds are common in kinase inhibitors. The compound could potentially inhibit specific kinases involved in cell signaling pathways related to proliferation or inflammation.

-

Cyclooxygenase (COX) Inhibition: Some pyrimidine derivatives have been shown to be selective COX-2 inhibitors with anti-inflammatory properties. [18][19]

Conclusion and Future Directions

This compound is a molecule with significant therapeutic potential, primarily predicated on its likely role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The presence of the aminomethyl group at the C5 position of the uracil ring provides a strong rationale for this hypothesis. Concurrently, its structural resemblance to uracil opens up the possibility of it acting as an antimetabolite, interfering with pyrimidine metabolism and nucleic acid synthesis, which could confer antiviral or anticancer properties.

A systematic and multi-faceted experimental approach is necessary to elucidate the precise mechanism of action. The initial focus should be on validating the DPP-4 inhibition hypothesis through enzymatic and cell-based assays. Subsequent investigations into its effects on pyrimidine metabolism and potential incorporation into nucleic acids will provide a more complete understanding of its biological activity profile. The insights gained from these studies will be crucial for guiding the future development of this promising compound for therapeutic applications.

References

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

The synthesis and properties of some 5-substituted uracil derivatives. (1982). PubMed. Retrieved January 22, 2026, from [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Lirias - KU Leuven. Retrieved January 22, 2026, from [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

5-Substituted pyrimidine analogues with different types of antiviral activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Development of inhibitors of pyrimidine metabolism. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). PubMed. Retrieved January 22, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Aminomethylpyridines as DPP-IV inhibitors. (2004). PubMed. Retrieved January 22, 2026, from [Link]

-

An aminomethylpyrimidine DPP-IV inhibitor with improved properties. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Pyrimidine and Purine Antimetabolites. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. (n.d.). American Journal of Cancer Research. Retrieved January 22, 2026, from [Link]

-

Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]

-

Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer. (n.d.). American Journal of Cancer Research. Retrieved January 22, 2026, from [Link]

-

Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (n.d.). European Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. (2025). DigitalCommons@TMC. Retrieved January 22, 2026, from [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminomethylpyridines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The synthesis and properties of some 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of inhibitors of pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Whitepaper: The Therapeutic Ascendancy of Aminopyrimidine Derivatives in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrimidine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents. Its remarkable versatility stems from its bioisosteric resemblance to the adenine core of ATP, enabling it to effectively compete for the ATP-binding sites of a vast array of protein kinases and other enzymes. This guide provides a deep, technical exploration of the therapeutic potential of aminopyrimidine derivatives. We will dissect their core mechanisms of action, particularly in oncology, detail validated synthesis and screening protocols, and present a forward-looking perspective on their expanding role in treating a spectrum of human diseases, from cancer to neurodegenerative disorders.

The Aminopyrimidine Core: A Foundation for Targeted Therapy

The 2-aminopyrimidine is a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, and an amino group at position 2.[1] This specific arrangement is crucial for its function as a pharmacophore. It allows the molecule to engage in key hydrogen bonding and dipole-dipole interactions within the active sites of biological targets, mimicking the binding of natural ligands like ATP.[1][2] This foundational principle has enabled the rational design of potent and selective inhibitors for various enzyme families.

The therapeutic landscape is already populated with successful drugs built upon this scaffold. Imatinib (Gleevec), a landmark in targeted cancer therapy, is a 2-phenylaminopyrimidine derivative that transformed the treatment of chronic myelogenous leukemia (CML).[3][4] Other examples include the anticancer agents Abemaciclib, Palbociclib, and Ribociclib.[5] The proven success of these molecules underscores the immense potential held within this chemical class, driving continued exploration into novel derivatives with enhanced efficacy and new therapeutic applications.[1]

Mechanism of Action: Precision Inhibition of Key Signaling Pathways

The predominant mechanism through which aminopyrimidine derivatives exert their therapeutic effects is the inhibition of protein kinases, enzymes that are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Case Study: Imatinib and the Inhibition of the Bcr-Abl Oncoprotein

Chronic Myelogenous Leukemia (CML) is characterized by the Philadelphia chromosome, a genetic translocation that creates the Bcr-Abl fusion gene.[3] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Imatinib was rationally designed to target this oncoprotein.

Causality of Action: As a 2-phenyl amino pyrimidine derivative, Imatinib occupies the ATP-binding pocket of the Bcr-Abl kinase domain.[3] By blocking the binding of ATP, it prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival signaling cascade and inducing apoptosis in cancer cells.[3] Its specificity for Bcr-Abl, c-Kit, and PDGF-R kinases is a testament to the fine-tuning possible with the aminopyrimidine scaffold.[3]

Case Study: Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase whose aberrant activation is a key driver in several solid tumors, including non-small cell lung cancer.[2] Aminopyrimidine derivatives have been developed as potent EGFR inhibitors.

Causality of Action: These inhibitors are designed to fit into the ATP binding site of the EGFR kinase domain. A critical interaction involves the formation of hydrogen bonds with key amino acid residues in the hinge region, such as Met793.[6] This, combined with hydrophobic interactions in other parts of the pocket, leads to potent and selective inhibition, blocking downstream pathways like RAS/MAPK and PI3K/AKT that are responsible for cell growth and survival.[2][6]

Expanding Therapeutic Horizons Beyond Oncology

While oncology remains a primary focus, the chemical tractability of the aminopyrimidine core has allowed its exploration in a wide range of other diseases.

-

Neurodegenerative Diseases: Alzheimer's disease is a complex neurodegenerative disorder.[7] Researchers are investigating aminopyrimidine derivatives as multi-target agents, including inhibitors of cholinesterases and modulators of gamma-secretase to reduce the deposition of β-amyloid peptide in the brain.[7][8][9]

-

Infectious Diseases: The scaffold has shown significant promise as a source of antimicrobial agents, with derivatives exhibiting antibacterial, antifungal, and antiviral properties.[1]

-

Inflammatory and Metabolic Diseases: Certain aminopyrimidine derivatives are potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and intestinal toxicity.[5][10] Others have been investigated for their anti-inflammatory and antidiabetic potential.[5]

A Practical Guide to Aminopyrimidine Drug Discovery

The development of novel aminopyrimidine-based therapeutics follows a structured, multi-disciplinary workflow. The protocols described below are self-validating, integrating synthesis, screening, and computational analysis to ensure a robust and efficient discovery process.

Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives

This protocol is based on a validated, solvent-free nucleophilic substitution reaction, which is both efficient and environmentally conscious.[5]

Rationale: This method is chosen for its high yields and simplicity. Using 2-amino-4,6-dichloropyrimidine as a starting material provides two reactive sites for substitution, allowing for the creation of diverse chemical libraries by varying the amine nucleophile. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq.), the desired substituted amine (1.0 eq.), and triethylamine (2.0 eq.).

-

Reaction: Heat the solvent-free mixture to 80–90 °C with constant stirring.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase. The disappearance of the starting material indicates completion.

-

Workup: Once complete, cool the reaction mixture to room temperature. Add distilled water to precipitate the product.

-

Isolation: Filter the resulting precipitate and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. Determining the IC₅₀ (half-maximal inhibitory concentration) is a critical step for quantifying potency and comparing different derivatives.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add the kinase buffer, the target kinase enzyme, and the ATP substrate.

-

Compound Addition: Add the diluted test compounds to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiation & Incubation: Add the peptide substrate to initiate the reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™, Z'-LYTE™) quantify kinase activity by measuring the amount of ADP produced or the phosphorylation of the substrate.

-

Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Convert the signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Quantitative Data Summary

The versatility of the aminopyrimidine scaffold is evident in the wide range of potencies achieved against diverse biological targets.

| Compound Class/Example | Target Enzyme(s) | IC₅₀ Value | Therapeutic Area | Reference |

| Imatinib | Bcr-Abl, c-Kit | ~250-600 nM | Oncology (CML, GIST) | [3] |

| Compound 24 | β-Glucuronidase | 2.8 µM | Oncology, GI Disorders | [5] |

| Compound 8e | CDK9 / HDAC1 | 88.4 nM / 168.9 nM | Oncology | [11] |

| Compound 2n | FGFR4 | 2.6 nM | Oncology (Breast Cancer) | [12] |

| Compound 10b | EGFR-TK | 0.7 µM | Oncology | [6] |

Conclusion and Future Directions

Aminopyrimidine derivatives have proven to be an exceptionally fruitful area of research in drug discovery. Their success is rooted in a combination of synthetic accessibility and a privileged structural motif that effectively targets ATP-binding sites. The future of this field lies in several key areas:

-

Enhanced Selectivity: While broad-spectrum kinase inhibitors are useful, future efforts will focus on designing highly selective inhibitors to minimize off-target effects and improve safety profiles.

-

Dual- and Multi-Target Inhibitors: For complex diseases like cancer and neurodegenerative disorders, simultaneously hitting multiple nodes in a signaling network can be more effective and overcome resistance.[11]

-

Covalent Inhibition: Designing derivatives that can form a covalent bond with the target enzyme offers a path to more durable and potent therapeutic effects.

-

Expanding Chemical Space: Fusing the aminopyrimidine core with other heterocyclic systems can unlock novel interactions and lead to the discovery of inhibitors for entirely new classes of enzymes.

By integrating rational design, robust synthetic chemistry, and sophisticated biological screening, the full therapeutic potential of aminopyrimidine derivatives will continue to be unlocked, offering new hope for patients across a wide spectrum of diseases.

References

-

Title: Imatinib - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: National Institutes of Health (PMC) URL: [Link]

-

Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: researchgate.net URL: [Link]

-

Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: PubMed URL: [Link]

-

Title: Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules Source: MDPI URL: [Link]

-

Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]

-

Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: researchgate.net URL: [Link]

-

Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: PubMed Central URL: [Link]

-

Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: MDPI URL: [Link]

-

Title: Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives Source: Brieflands URL: [Link]

-

Title: Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders Source: PubMed URL: [Link]

-

Title: 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity Source: ResearchGate URL: [Link]

- Title: Pyrimidine derivatives for treatment of alzheimer's disease Source: Google Patents URL

-

Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Publications URL: [Link]

-

Title: Pyrimidine analogues for the management of neurodegenerative diseases Source: ResearchGate URL: [Link]

-

Title: Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease Source: National Institutes of Health (PMC) URL: [Link]

-

Title: The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives Source: sciencepublishinggroup.com URL: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Imatinib - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 5-(Aminomethyl)pyrimidine-2,4-diol Hydrochloride

Abstract

This guide provides a comprehensive technical overview of the in silico modeling of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, a novel pyrimidine derivative. In the absence of extensive experimental data for this specific molecule, we propose a scientifically grounded hypothesis targeting Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target for pyrimidine-based inhibitors in oncology.[1][2][3] This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing the methodologies for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET profiling. The overarching goal is to elucidate the potential therapeutic value of this compound through computational approaches, providing a robust framework for its further investigation.

Introduction: The Rationale for In Silico Investigation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][4] this compound, the subject of this guide, is a novel derivative with potential for biological activity. In silico modeling offers a powerful, resource-efficient avenue for preliminary investigation, allowing for the prediction of its molecular interactions and pharmacokinetic properties before embarking on extensive laboratory synthesis and testing.

Given the prevalence of pyrimidine derivatives as kinase inhibitors, this guide will focus on the in silico evaluation of this compound as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[2][3] CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] This focused approach will allow for a detailed exploration of the compound's binding potential and the structural determinants of its activity.

The Overall In Silico Workflow

Our investigation will follow a multi-step computational workflow, designed to provide a holistic view of the compound's potential as a drug candidate. This workflow, depicted below, integrates several key in silico techniques to build a comprehensive profile of the molecule.

Figure 1: A generalized workflow for the in silico evaluation of a drug candidate.

Ligand and Protein Preparation: Setting the Stage for Accurate Simulations

The quality of in silico predictions is heavily dependent on the accuracy of the initial structures of the ligand and its protein target. This preparatory phase is crucial for ensuring that the subsequent simulations are both realistic and reliable.

Ligand Preparation Protocol

The 2D structure of this compound must be converted into a 3D conformation with an appropriate protonation state and minimized energy.

Step-by-Step Methodology:

-

2D to 3D Conversion:

-

Draw the 2D structure of the compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D structure. Most chemical drawing software has this functionality built-in.

-

-

Protonation State and Tautomer Prediction:

-

At a physiological pH of 7.4, the aminomethyl group is likely to be protonated. It is crucial to correctly assign protonation states to all ionizable groups.

-

Utilize software such as Open Babel or LigPrep to predict the most likely protonation and tautomeric states at pH 7.4.

-

-

Energy Minimization:

-

The initial 3D structure may not be in a low-energy conformation. Perform energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a stable conformation. This can be done using software like Avogadro or the energy minimization modules within larger molecular modeling suites.

-

Protein Preparation Protocol

For this guide, we will use the crystal structure of human CDK2. A suitable structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 1HCK provides the structure of human CDK2.[1]

Step-by-Step Methodology:

-

PDB Structure Retrieval:

-

Download the PDB file (e.g., 1HCK.pdb) from the RCSB PDB database.[1]

-

-

Protein Cleaning and Preparation:

-

The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed unless they are known to be critical for the binding of the inhibitor.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign correct protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate.

-

Repair any missing side chains or loops in the protein structure.

-

This preparation can be performed using tools like the Protein Preparation Wizard in Maestro (Schrödinger), or through a combination of tools like PDB2PQR and AutoDockTools.

-

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening and for understanding the key interactions that drive ligand binding.

Molecular Docking Workflow

Figure 2: A workflow for a typical molecular docking experiment.

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.

Step-by-Step Methodology:

-

Binding Site Definition:

-

Identify the ATP-binding site of CDK2. This can be done by referring to the location of the co-crystallized ligand in a PDB structure of a CDK2-ligand complex (e.g., PDB ID: 1B38) or by using a binding site prediction tool.[4]

-

-

Grid Box Generation:

-

Define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will influence the docking results.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to dock the prepared ligand into the defined grid box of the prepared CDK2 structure. Vina will explore different conformations and orientations of the ligand within the binding site and score them based on a predefined scoring function.

-

-

Analysis of Docking Results:

-

The output of the docking simulation will be a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).

-

Visualize the top-scoring poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein.

-

Key interactions to look for include hydrogen bonds, hydrophobic interactions, and salt bridges with key residues in the CDK2 active site.

-

Hypothetical Docking Results

The following table presents hypothetical docking results for this compound against CDK2.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | Glu81, Leu83, Asp86 |

| Key Hydrophobic Interactions | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |

Molecular Dynamics Simulations: Understanding Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time. MD simulations are computationally intensive but can offer a more accurate representation of the binding stability and the role of solvent.

Molecular Dynamics Workflow

Figure 3: A standard workflow for setting up and running a molecular dynamics simulation.

Molecular Dynamics Protocol

This protocol provides a general outline for performing an MD simulation using GROMACS, a popular open-source MD engine.[5][6][7][8]

Step-by-Step Methodology:

-

System Setup:

-

Start with the best-scoring pose from the molecular docking experiment.

-

Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.

-

NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures that the system reaches the correct density.

-

-

-

Production MD:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study.

-

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimate of the binding affinity.

-

-

Hypothetical Molecular Dynamics Results

| Analysis Metric | Result | Interpretation |

| Ligand RMSD | Average of 1.5 Å | The ligand remains stably bound in the active site. |

| Protein RMSD | Average of 2.0 Å | The overall protein structure is stable during the simulation. |

| Key H-Bond Occupancy | Glu81: 95%, Leu83: 80% | The key hydrogen bonds are maintained throughout the simulation. |

| MM/PBSA Binding Energy | -45.5 kcal/mol | Strong predicted binding affinity. |

ADMET Prediction: Assessing Drug-Likeness

ADMET Prediction Protocol

Numerous online platforms and standalone software are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[9]

Step-by-Step Methodology:

-

Input Compound Structure:

-

Provide the SMILES string or a 2D structure file of this compound to the ADMET prediction tool.

-

-

Run Prediction:

-

The tool will calculate a range of physicochemical properties and predict various ADMET parameters based on pre-built models.

-

-

Analyze Results:

-

Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

-

Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 179.17 g/mol | Favorable (Lipinski's Rule: < 500) |

| LogP | -1.2 | Good water solubility |

| Hydrogen Bond Donors | 4 | Favorable (Lipinski's Rule: < 5) |

| Hydrogen Bond Acceptors | 4 | Favorable (Lipinski's Rule: < 10) |

| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Unlikely | Low potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low toxicity concern |

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the preliminary evaluation of this compound as a potential CDK2 inhibitor. The hypothetical results presented suggest that the compound possesses favorable characteristics, including strong binding affinity, stable interactions with the CDK2 active site, and a promising ADMET profile.

It is imperative to underscore that these in silico predictions are hypotheses that require experimental validation. The next logical steps in the investigation of this compound would include:

-

Chemical Synthesis: Synthesis of this compound for in vitro testing.

-

In Vitro Kinase Assays: Experimental determination of the IC50 value against CDK2 to confirm its inhibitory activity.

-

Cell-Based Assays: Evaluation of the compound's anti-proliferative effects in cancer cell lines.

-

X-ray Crystallography: Co-crystallization of the compound with CDK2 to experimentally determine its binding mode.

By integrating the computational insights from this guide with rigorous experimental validation, a comprehensive understanding of the therapeutic potential of this compound can be achieved.

References

-

National Center for Biotechnology Information. "1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2." RCSB PDB. [Link]

-

National Center for Biotechnology Information. "1B38: HUMAN CYCLIN-DEPENDENT KINASE 2." RCSB PDB. [Link]

-

Rossi, A. R. "GROMACS: MD Simulation of a Protein-Ligand Complex." [Link]

-

Wang, F., et al. "Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors." Journal of Molecular Graphics and Modelling, 2011. [Link]

-

Lemkul, J. A. "GROMACS Tutorial: Protein-Ligand Complex." MD Tutorials. [Link]

-

Kasmi, R., et al. "In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2." Bentham Science Publishers, 2021. [Link]

-

Bapat, S. "Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1." YouTube, 2020. [Link]

-

Panda, P. "Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial." YouTube, 2025. [Link]

-

Deep Origin. "ADMET Predictions - Computational Chemistry Glossary." [Link]

-

National Center for Biotechnology Information. "1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide." RCSB PDB. [Link]

-

OpenFE. "Running a Molecular Dynamics (MD) simulation of a protein-ligand complex." Read the Docs. [Link]

-

Swanson, K. "ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries." Portal. [Link]

-

National Center for Biotechnology Information. "1FIN: CYCLIN A-CYCLIN-DEPENDENT KINASE 2 COMPLEX." RCSB PDB. [Link]

-

ADMET-AI. "ADMET-AI." [Link]

-

Wang, F., et al. "Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors." PubMed, 2011. [Link]

-

IntuitionLabs.ai. "ADMET prediction Software - 1 Solutions." [Link]

-

Sygnature Discovery. "ADMET Prediction Software." [Link]

-

National Center for Biotechnology Information. "2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor." RCSB PDB. [Link]

-

ACS Omega. "In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery." [Link]

-

Al-Obaidi, Z. "Molecular docking studies of tyrosine kinase inhibitors." Pharmacy Education, 2022. [Link]

-

Butkiewicz, M., et al. "Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles." NIH, 2017. [Link]

-

Kasmi, R., et al. "In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2." Bentham Science, 2021. [Link]

-

Kumar, A., et al. "3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors." Frontiers, 2021. [Link]

-

ACS Omega. "Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation." [Link]

-

Bioinformatics Review. "How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio." YouTube, 2025. [Link]

-

Galaxy Training. "Protein-ligand docking." [Link]

-

Bioinformatics. "Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics." YouTube, 2020. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. rcsb.org [rcsb.org]

- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 6. Protein-Ligand Complex [mdtutorials.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. portal.valencelabs.com [portal.valencelabs.com]

- 11. ADMET-AI [admet.ai.greenstonebio.com]

- 12. intuitionlabs.ai [intuitionlabs.ai]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

A Deep Dive into the Spectroscopic Characterization of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the structural confirmation and analysis of this important pyrimidine derivative.

Introduction: The Significance of this compound

5-(Aminomethyl)pyrimidine-2,4-diol, in its hydrochloride salt form, is a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives are core structures in a vast array of biologically active molecules, including nucleobases, and are integral to the development of various therapeutic agents.[1] The structural elucidation of such compounds is a critical step in drug discovery and development, ensuring the identity, purity, and stability of the active pharmaceutical ingredient. Spectroscopic methods provide a powerful and non-destructive means to achieve this. This guide will walk through the expected spectroscopic profile of this compound, offering insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton